molecular formula C12H15NO4 B13251515 [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol

[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol

Cat. No.: B13251515
M. Wt: 237.25 g/mol
InChI Key: LNCYLNPAYLRAHN-JQWIXIFHSA-N
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Description

[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is a chemical compound characterized by its unique structure, which includes a nitrophenyl group attached to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol typically involves the reaction of a suitable precursor with a nitrophenyl derivative under controlled conditions. One common method includes the use of a catalytic hydrogenation process to introduce the nitrophenyl group onto the oxane ring. The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Various substitution reactions can occur, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Scientific Research Applications

[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the oxane ring provides structural stability. These interactions can influence biological pathways and chemical reactions, making the compound valuable in research and development.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,5R)-5-(3-Nitrophenyl)oxan-2-yl]methanol
  • [(2S,5R)-5-(2-Nitrophenyl)oxan-2-yl]methanol

Uniqueness

[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol is unique due to the position of the nitro group on the phenyl ring, which can significantly influence its reactivity and interactions

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

[(2S,5R)-5-(4-nitrophenyl)oxan-2-yl]methanol

InChI

InChI=1S/C12H15NO4/c14-7-12-6-3-10(8-17-12)9-1-4-11(5-2-9)13(15)16/h1-2,4-5,10,12,14H,3,6-8H2/t10-,12-/m0/s1

InChI Key

LNCYLNPAYLRAHN-JQWIXIFHSA-N

Isomeric SMILES

C1C[C@H](OC[C@H]1C2=CC=C(C=C2)[N+](=O)[O-])CO

Canonical SMILES

C1CC(OCC1C2=CC=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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